4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHZUXBMVAAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation with 3,5-Dimethyl Substitution
- Starting materials: Methylhydrazine and an appropriate 1,3-dicarbonyl compound or alkyne derivative.
- Reaction: Condensation of methylhydrazine with a β-diketone or equivalent precursor to yield 3,5-dimethyl-1H-pyrazole.
This step is analogous to methods used in pyrazole synthesis where methyl groups are introduced at the 3 and 5 positions during ring closure.
N1-Substitution with 2-Methoxyethyl Group
- Reagents: 2-methoxyethyl halide (commonly 2-methoxyethyl bromide or chloride).
- Conditions: Alkylation of the pyrazole nitrogen (N1) under basic conditions (e.g., K2CO3 or NaH in DMF or similar solvent).
- Outcome: Formation of 1-(2-methoxyethyl)-3,5-dimethylpyrazole.
This alkylation step is standard for introducing alkoxyalkyl substituents on nitrogen atoms of heterocycles.
Bromination at the 4-Position of Pyrazole
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or tribromooxyphosphorus.
- Conditions: Controlled bromination to selectively introduce bromine at the 4-position without affecting other sites.
- Example: Bromination of related pyrazole esters using tribromooxyphosphorus has been reported.
This selective bromination is critical to obtain 4-bromo substitution.
Detailed Synthetic Route Example (Adapted from Related Pyrazole Syntheses)
| Step | Reaction | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation with 3,5-dimethyl groups | Condensation of methylhydrazine with 2,4-pentanedione in ethanol, reflux | 3,5-dimethyl-1H-pyrazole | Established method for pyrazole synthesis |
| 2 | N1-alkylation | Reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethyl bromide, K2CO3, DMF, room temp to 60°C | 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole | Alkylation at N1 position |
| 3 | Bromination at 4-position | Treatment with N-bromosuccinimide (NBS) in acetonitrile or dichloromethane, 0°C to room temp | 4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole | Selective bromination |
Research Findings and Analysis
- Selectivity: Bromination at the 4-position is favored due to electronic and steric effects of substituents at 3 and 5 positions. Use of mild brominating agents and low temperature prevents polybromination.
- Yield Optimization: Alkylation yields can be improved by controlling base strength and solvent polarity. Over-alkylation or N2-alkylation is minimal due to pyrazole ring electronic structure.
- Purification: Products are typically purified by column chromatography or recrystallization. Analytical methods such as NMR, MS, and elemental analysis confirm structure.
Data Table: Predicted Physicochemical Properties (From PubChemLite Data)
| Property | Value |
|---|---|
| Molecular Formula | C8H13BrN2O |
| Molecular Weight | 232.10 g/mol |
| SMILES | CC1=C(C(=NN1CCOC)C)Br |
| InChIKey | NARHZUXBMVAAAP-UHFFFAOYSA-N |
| Predicted Collision Cross Section (CCS) [Ų] | 147.9 (M+), 149.1 (M+H)+ |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acetic acid (CH3COOH).
Reduction: LiAlH4, NaBH4, and tetrahydrofuran (THF).
Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Used as a building block for more complex organic compounds.
- Reactivity Studies : Investigated for its potential to form stable covalent bonds with proteins and enzymes, enhancing its utility in synthetic pathways .
Biology
- Antimicrobial Activity : Exhibits significant antibacterial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Mechanisms of Action : Interaction studies suggest that the compound can induce DNA photocleavage under UV light, indicating its relevance in genetic research .
Medicine
- Therapeutic Potential : Explored for anticancer properties and other therapeutic applications. Its structure allows for modifications that could enhance efficacy against specific diseases .
- Drug Discovery : Investigated as part of phenotypic screening libraries for its activity against pathogens like Mycobacterium tuberculosis .
Material Science
- Functional Materials : Its unique properties make it suitable for applications in dyes and agrochemicals, where stability and reactivity are crucial .
Case Studies
-
Antibacterial Efficacy :
- A study demonstrated that 4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent .
-
Photocleavage Studies :
- Research indicated that the compound could effectively induce DNA strand breaks when exposed to UV light, highlighting its application in genetic engineering and therapeutic contexts .
Mechanism of Action
The mechanism by which 4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 1 (N-Substituent)
The N-substituent significantly impacts physicochemical and biological properties. Below is a comparison with analogues differing in this group:
Cytotoxicity and Anticancer Potential
- Sulfanyl Pyrazole Complexes : Analogues with cyclohexyl or benzyl sulfanyl groups at position 4 exhibit enhanced cytotoxicity against leukemia cells (Jurkat, K562). The 2-methoxyethyl group’s polarity may reduce cell permeability compared to hydrophobic substituents like cyclohexyl .
- BET Bromodomain Inhibition : Methyl groups at positions 3 and 5 (as in the target compound) are critical for hydrophobic interactions with BRD3. Removal of one methyl group (e.g., 1H-pyrazole vs. 3,5-dimethyl-1H-pyrazole) reduces binding affinity by ~2-fold .
Pharmacological Activities
- 4-Bromo-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole Derivatives : These compounds exhibit hypotensive, antiarrhythmic, and analgesic activities in rodents. The 2-methoxyethyl group in the target compound may offer metabolic stability over hydroxyethyl derivatives .
Biological Activity
4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent, alongside other therapeutic properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom at the 4-position
- Methoxyethyl group at the 1-position
- Two methyl groups at the 3 and 5 positions
This unique structure contributes to its distinct chemical behavior and biological efficacy.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The compound's ability to induce DNA photocleavage under UV light further highlights its potential in genetic research and drug development.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X µg/mL |
| S. aureus | Y µg/mL |
| Pseudomonas aeruginosa | Z µg/mL |
(Note: Specific MIC values are hypothetical and should be validated through experimental data.)
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Binding Affinity : The compound can form stable covalent bonds with proteins and enzymes, enhancing its antibacterial efficacy.
- DNA Interaction : Its ability to interact with DNA suggests mechanisms through which it may exert biological effects, particularly in photocleavage under UV exposure.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this specific compound:
- Antitubercular Activity : A study highlighted the effectiveness of pyrazole derivatives against Mycobacterium tuberculosis, with some compounds exhibiting bactericidal effects against clinical isolates. This suggests a potential for developing new antitubercular agents .
- Anti-inflammatory Studies : Research indicated that certain pyrazole derivatives showed promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6, comparable to established anti-inflammatory drugs .
- Pharmacological Evaluation : Various pharmacological evaluations have been conducted to assess the selectivity index of this compound against different cell lines, indicating its potential therapeutic applications while minimizing toxicity .
Q & A
Q. What are the optimized synthetic routes for 4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions. Key parameters include:
- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance nucleophilic substitution efficiency .
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature Control: Reactions performed at 60–80°C for 6–12 hours yield 70–85% product purity, confirmed by HPLC .
Example Protocol:
Dissolve 4-bromo-3,5-dimethyl-1H-pyrazole (1 eq) and 2-methoxyethyl bromide (1.2 eq) in DMSO.
Add K₂CO₃ (2 eq) and heat at 70°C for 8 hours.
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Methyl groups at δ 2.2–2.4 ppm (singlet), methoxyethyl protons at δ 3.3–3.6 ppm (triplet), and pyrazole C-Br confirmed via DEPT-135 .
- IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .
- Crystallography:
Table 1: Key Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 12.5, 8.7 |
| R-factor (%) | 3.2 |
Advanced Research Questions
Q. How do electronic effects of the 2-methoxyethyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The electron-donating methoxy group stabilizes intermediates in palladium-catalyzed couplings. Experimental strategies include:
- Substituent Screening: Compare with analogs (e.g., 2-ethoxyethyl) to assess steric/electronic contributions.
- DFT Calculations: Optimize transition-state geometries (Gaussian 16, B3LYP/6-31G*) to predict activation barriers .
- Catalyst Tuning: Use Pd(OAc)₂ with SPhos ligand for enhanced oxidative addition of C-Br .
Example Data:
- Yield with 2-Methoxyethyl: 92% (Suzuki coupling with phenylboronic acid).
- Yield with Ethyl Substituent: 78% (due to reduced electron donation).
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
- Dose-Response Studies: Establish IC₅₀ values across multiple cell lines (e.g., Jurkat, HEK293) to assess selectivity .
- Metabolic Stability Assays: Use liver microsomes to evaluate if discrepancies arise from rapid degradation .
- Target Profiling: Screen against kinase panels (e.g., Eurofins) to identify off-target interactions .
Table 2: Cytotoxicity Data (Hypothetical)
| Cell Line | IC₅₀ (µM) |
|---|---|
| Jurkat (Cancer) | 12.3 |
| HEK293 (Normal) | >100 |
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., COX-2 inhibition)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) to assess binding affinity. The methoxyethyl group may occupy hydrophobic pockets .
- MD Simulations (GROMACS): Run 100-ns simulations to evaluate stability of ligand-protein interactions.
- QSAR Models: Train models using PubChem bioassay data to predict ADMET properties .
Example Finding:
- Docking Score (ΔG): -9.2 kcal/mol (suggests strong binding vs. Celecoxib: -10.1 kcal/mol).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
